
Pyridoxine 5'-beta-D-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxine 5’-beta-D-Glucoside is a glycosylated form of vitamin B6, predominantly found in plant-derived foods. It is an important dietary source of vitamin B6, contributing to the overall intake of this essential nutrient. The compound is known for its partial bioavailability, which is influenced by the extent of enzymatic cleavage of the beta-glucosidic bond to release metabolically available pyridoxine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxine 5’-beta-D-Glucoside can be synthesized through enzymatic transglucosylation reactions. For instance, the enzyme beta-glucosidase can catalyze the transfer of a glucose moiety from a donor molecule, such as p-nitrophenyl beta-D-glucoside, to pyridoxine, forming pyridoxine 5’-beta-D-glucoside . The reaction typically occurs in a buffered solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of pyridoxine 5’-beta-D-glucoside involves the use of microbial fermentation processes. Specific strains of microorganisms are engineered to express the necessary enzymes for the biosynthesis of the compound. The fermentation process is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine 5’-beta-D-Glucoside primarily undergoes hydrolysis reactions. The beta-glucosidic bond is cleaved by beta-glucosidase enzymes, resulting in the release of pyridoxine and glucose .
Common Reagents and Conditions: The hydrolysis of pyridoxine 5’-beta-D-Glucoside is typically carried out using beta-glucosidase in a buffered solution at an optimal pH (around 5.0) and temperature (30°C). The reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the products formed .
Major Products Formed: The major products of the hydrolysis reaction are pyridoxine and glucose. Pyridoxine can further undergo phosphorylation to form pyridoxal 5’-phosphate, an active coenzyme involved in various biochemical processes .
Scientific Research Applications
Pyridoxine 5’-beta-D-Glucoside has several scientific research applications across various fields:
Chemistry:
- Used as a substrate in enzymatic studies to investigate the activity and specificity of beta-glucosidase enzymes .
Biology:
- Studied for its role in the metabolism of vitamin B6 and its impact on the bioavailability of this essential nutrient .
Medicine:
Industry:
Mechanism of Action
Pyridoxine 5’-beta-D-Glucoside exerts its effects through the enzymatic hydrolysis of the beta-glucosidic bond, releasing pyridoxine. Pyridoxine is then converted to pyridoxal 5’-phosphate, an active coenzyme that participates in numerous biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . The hydrolysis is catalyzed by beta-glucosidase enzymes, which are present in the small intestine and other tissues .
Comparison with Similar Compounds
- Pyridoxine (Vitamin B6)
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Comparison: Pyridoxine 5’-beta-D-Glucoside is unique among these compounds due to its glycosylated structure, which affects its bioavailability and metabolic utilization. Unlike pyridoxine, pyridoxal, and pyridoxamine, which are readily absorbed and utilized, pyridoxine 5’-beta-D-Glucoside requires enzymatic hydrolysis to release free pyridoxine . This additional step can influence the overall efficiency of vitamin B6 utilization in the body.
Properties
Molecular Formula |
C14H21NO7 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2R,3R,4S,6S)-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C14H21NO7/c1-7-12(19)10(5-17)8(3-15-7)6-21-14-13(20)11(18)2-9(4-16)22-14/h3,9,11,13-14,16-20H,2,4-6H2,1H3/t9-,11-,13+,14+/m0/s1 |
InChI Key |
ZYFXEDGHNBAPPD-BNQQVVLKSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC2C(C(CC(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



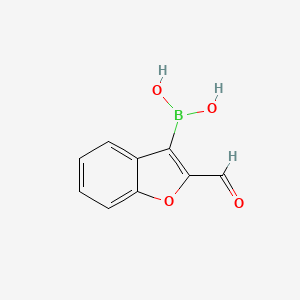
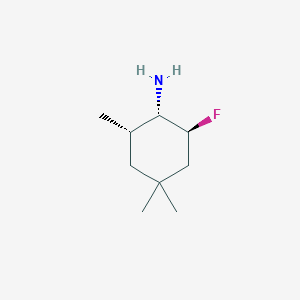
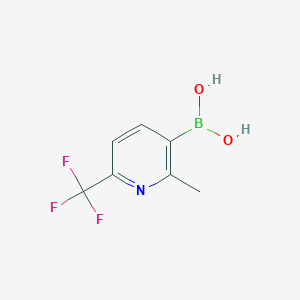

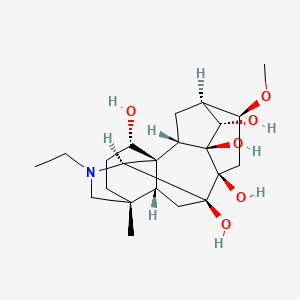
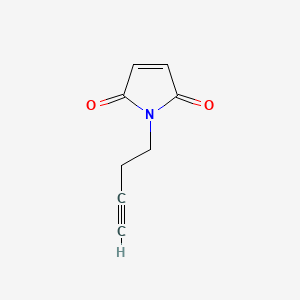
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)

![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

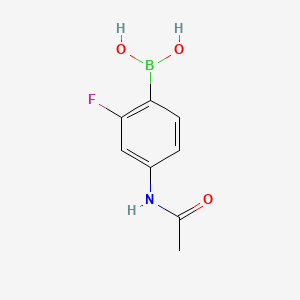
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
